![molecular formula C10H8FNO3 B2485031 methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate CAS No. 1285403-82-8](/img/structure/B2485031.png)
methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
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Overview
Description
“Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1285403-82-8 . It has a molecular weight of 209.18 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate” is a powder at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Synthesis of Biologically Active Compounds
Indole derivatives serve as essential pharmacophores in drug development. Their applications include:
- Cancer Treatment : Both natural and synthetic indoles have been explored for their anti-cancer properties. Researchers have synthesized various scaffolds of indole to screen for different pharmacological activities .
- Microbial Control : Indoles play a crucial role in controlling intestinal barrier efficacy. They can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .
Other Applications
Apart from antiviral and medicinal uses, indole derivatives find application in:
- Total Synthesis : They serve as reactants for the total synthesis of various compounds, such as (±)-dibromophakellin and pyrrolizidine alkaloids .
- Stereoselective Preparation : Indole derivatives are employed in the stereoselective preparation of compounds like renieramycin G analogs .
MilliporeSigma - Indole-2-carboxylic acid Springer - Advances in Biotechnological Applications of Indoles Future Journal of Pharmaceutical Sciences - Biological Potential of Indole Derivatives
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The mode of action of indole derivatives can also vary greatly. For example, some indole derivatives have been reported to have antiviral activity, with one derivative showing inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For instance, some indole derivatives have been found to inhibit viral replication in the case of antiviral activity .
properties
IUPAC Name |
methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)7-4-5-6(12-7)2-3-8(13)9(5)11/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEBFBSCNPHZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
1285403-82-8 |
Source
|
Record name | methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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